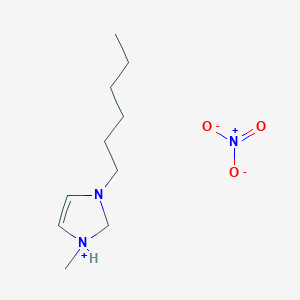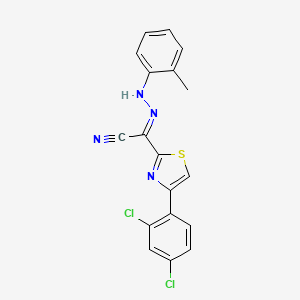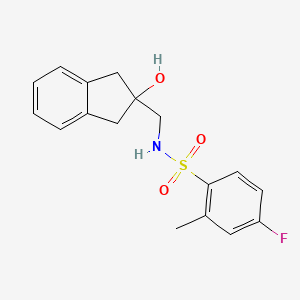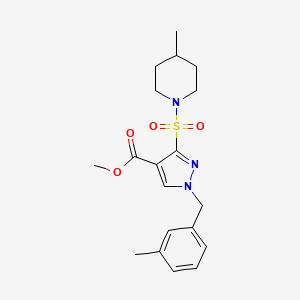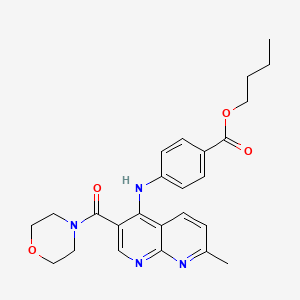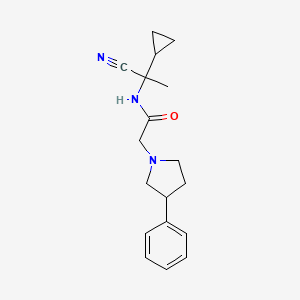![molecular formula C21H16BrFN4O B2795468 (E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide CAS No. 1173400-77-5](/img/structure/B2795468.png)
(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H16BrFN4O and its molecular weight is 439.288. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiotracer Synthesis
The compound's structure has been utilized in synthesizing radiotracers like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which are potential candidates for studying CB1 cannabinoid receptors in the brain using positron emission tomography. This demonstrates its utility in neurological research and imaging (Katoch-Rouse & Horti, 2003).
Heterocyclic Synthesis
This chemical framework is instrumental in the synthesis of various heterocyclic compounds. It reacts with different reagents to create new compounds like thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives. These compounds have been evaluated for their antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah & Elneairy, 2011).
Anticancer Research
A series of pyrazolopyrimidines derivatives synthesized using this compound showed potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds provides insights into their cytotoxicity and enzyme inhibition properties, contributing to cancer research (Rahmouni et al., 2016).
Functionalized Pyrazolyl Ketones
The compound has been used for synthesizing various pyrazole derivatives and functionalized bis-pyrazolyl ketones. These derivatives have potential applications in pharmaceutical and chemical research due to their unique structural properties (Hassaneen & Shawali, 2013).
Fluorophore Synthesis
It serves as a building block in the synthesis of fluorescent dyes. These dyes exhibit fluorescence in a wide range of wavelengths, suggesting their use in creating sensitive and specific fluorescence-based assays for various scientific applications (Witalewska, Wrona-Piotrowicz & Zakrzewski, 2019).
Antiviral Research
Derivatives of this compound, particularly those incorporating bromophenyl groups, are explored in antiviral drug discovery. Their structural variations have been considered for potential treatments of various viral infections, contributing to the ongoing search for effective antiviral agents (De Clercq, 2009).
Nitric Oxide Synthase (NOS) Inhibition
The compound's derivatives, especially those bearing fluorine atoms, have been studied for their inhibitory activity on nitric oxide synthase (NOS) isoenzymes. This research is significant in understanding the role of NOS in various physiological and pathological processes (Nieto et al., 2015).
Antitumor Activity
Some derivatives of this compound have shown significant antitumor activity against various cancer cell lines. This highlights its potential as a precursor for developing new anticancer drugs (Abdel‐Aziz, Saleh & El-Zahabi, 2009).
Solid Phase Synthesis
Its application extends to solid-phase synthesis, where it acts as a precursor for creating novel heterocycles. This methodology is crucial for high-throughput synthesis in drug discovery (Allin et al., 2005).
Propiedades
IUPAC Name |
(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN4O/c1-13(14-4-8-19(23)9-5-14)26-21(28)16(11-24)10-17-12-25-27-20(17)15-2-6-18(22)7-3-15/h2-10,12-13H,1H3,(H,25,27)(H,26,28)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAEMMJAVSIDG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

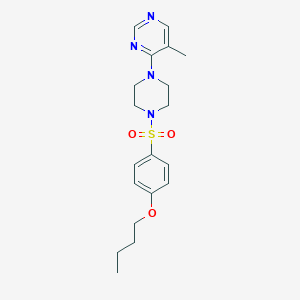
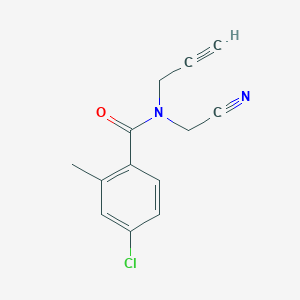
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B2795388.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)
![4,6-Dichloropyrazolo[1,5-a]pyrazine](/img/structure/B2795393.png)
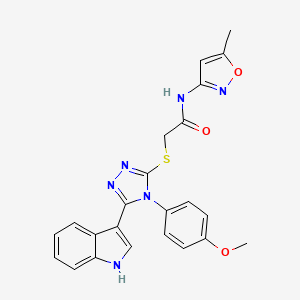
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)

